molecular formula C8H5ClFN B1526982 4-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1260814-48-9

4-(Chloromethyl)-2-fluorobenzonitrile

Cat. No. B1526982
CAS RN: 1260814-48-9
M. Wt: 169.58 g/mol
InChI Key: ZERWLGSVTSTFHN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluorobenzonitrile (CMFBN) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in most organic solvents. CMFBN has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique properties and its ability to react with various other compounds.

Scientific Research Applications

Photophysics and Photochemistry

The study of 4-(dimethyl)aminobenzonitrile and derivatives, which are structurally related to 4-(Chloromethyl)-2-fluorobenzonitrile, provides insight into photophysical and photochemical behaviors. Investigations have focused on photoinduced intramolecular charge transfer, leading to dual fluorescence in polar solvents, and the reaction mechanism in different environments, such as in the presence of carbon tetrachloride or within α-cyclodextrine cavities (Rappoport & Furche, 2004), (Ma et al., 2001), (Al-Hassan et al., 1993).

Synthetic Chemistry

The synthesis and characterization of various compounds related to 4-(Chloromethyl)-2-fluorobenzonitrile are key areas of research. Studies have focused on developing efficient synthesis methods and understanding the structural and electronic properties of related compounds, such as 4-fluorobenzonitrile and its derivatives (Zhi, 2001), (Suzuki & Kimura, 1991).

Spectroscopic Analysis

Spectroscopic characterization plays a significant role in understanding the properties of 4-(Chloromethyl)-2-fluorobenzonitrile and related compounds. Research includes vibrational analysis, resonance enhanced multiphoton ionization, and mass analyzed threshold ionization spectroscopy, providing insights into the substitution effect of functional groups (Zhao et al., 2018).

Computational Chemistry

Computational methods such as DFT and TD-DFT calculations have been employed to predict the molecular structure, spectroscopic properties, and electronic interactions of compounds related to 4-(Chloromethyl)-2-fluorobenzonitrile. These studies help in the theoretical understanding and prediction of biological potentials and properties of these compounds (Wazzan et al., 2016).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for 4-(Chloromethyl)-2-fluorobenzonitrile is not available, chloromethyl compounds can pose various hazards. For instance, they can cause severe skin burns and eye damage, and some are suspected of causing cancer .

properties

IUPAC Name

4-(chloromethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERWLGSVTSTFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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